(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

Peptide Synthesis Enantiomeric Purity Chiral Chromatography

For researchers synthesizing D-peptides or chiral molecules, Fmoc-D-Cha-OH is the non-substitutable, enantiomerically pure building block. Its R-configuration and ≥99.5% enantiomeric purity are critical; using the L-isomer or a racemate creates unwanted diastereomers, causing failed assays and purification bottlenecks. The hydrophobic cyclohexyl side chain enhances peptide stability and membrane activity, crucial for antimicrobial and therapeutic applications. With assay-confirmed purity (≥98% HPLC) and reliable DMF solubility for efficient SPPS coupling, this compound ensures high-fidelity synthesis from discovery through scale-up, minimizing project risk.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 144701-25-7
Cat. No. B557715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid
CAS144701-25-7
SynonymsFmoc-D-Cha-OH; 144701-25-7; Fmoc-3-cyclohexyl-D-alanine; CHEMBL1644887; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoicacid; (2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid; Fmoc-beta-cyclohexyl-D-alanine; AC1LJQN3; 47313_ALDRICH; SCHEMBL118173; AC1Q719W; 47313_FLUKA; MolPort-003-725-629; ZINC621924; ACT09496; BDBM50333186; CF-784; AKOS015837428; AKOS015895834; AJ-23751; AK-49400; AN-31308; RT-004523; TR-005657; ST51053068
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
InChIKeyHIJAUEZBPWTKIV-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Cha-OH (CAS 144701-25-7): A Protected D-Amino Acid Building Block for Solid-Phase Peptide Synthesis


(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid, commonly known as Fmoc-D-Cha-OH, is a protected D-amino acid derivative . It belongs to the class of Fmoc-protected amino acids, which are fundamental building blocks in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary N-terminal protection that is cleaved under mildly basic conditions, enabling stepwise peptide chain assembly . The cyclohexyl side chain imparts hydrophobicity and steric bulk, which can significantly influence the secondary structure and biological activity of the resulting peptides . This compound is primarily utilized in research and pharmaceutical development for the synthesis of D-peptides and peptide analogs requiring a specific D-configuration at the alpha-carbon .

Why Substituting Fmoc-D-Cha-OH with L- or DL-Cyclohexylalanine Fails: Stereochemical Requirements in Peptide Synthesis and Therapeutics


In peptide science, the 3D spatial arrangement of atoms (chirality) is critical for biological function [1]. Substituting Fmoc-D-Cha-OH (R-configuration) with its L-enantiomer (Fmoc-L-Cha-OH, CAS 135673-97-1) or a racemic mixture (Fmoc-DL-Cha-OH, CAS 188632-07-7) would produce a peptide with an entirely different stereochemistry, which can lead to loss of target binding, altered pharmacokinetics, or even antagonistic effects [1]. Furthermore, the use of a racemic mixture would generate a heterogeneous product with 50% unwanted diastereomers, complicating purification and potentially confounding biological assays [1]. Therefore, for applications specifically requiring a D-amino acid—such as the synthesis of D-peptides with enhanced proteolytic stability or specific chiral recognition—the enantiomerically pure Fmoc-D-Cha-OH building block is non-substitutable. The following evidence section quantifies the specific attributes that define this required building block.

Quantitative Differentiation Guide: Fmoc-D-Cha-OH (CAS 144701-25-7) vs. In-Class Analogs


Enantiomeric Purity: Guaranteed Chiral Integrity vs. L-Enantiomer and Racemic Mixture

A critical specification for any chiral building block is its enantiomeric purity. Fmoc-D-Cha-OH from reputable vendors is specified with a minimum enantiomeric purity of 99.5% (a/a), ensuring the absence of the L-enantiomer contamination . In contrast, the racemic analog Fmoc-DL-Cha-OH contains an equimolar mixture of D- and L- enantiomers by definition, rendering it unsuitable for stereochemically pure peptide synthesis . While Fmoc-L-Cha-OH is also available with similar high enantiomeric purity , the key differentiation lies in the specific stereochemical requirement; for D-peptide synthesis, only the D-enantiomer provides the correct 3D architecture.

Peptide Synthesis Enantiomeric Purity Chiral Chromatography

Optical Rotation: A Definitive Identity and Purity Check vs. L-Enantiomer

Specific optical rotation provides a rapid, quantitative method to confirm the identity and chiral purity of Fmoc-D-Cha-OH. The compound exhibits a specific rotation of [α]D20 = +23 ± 2º (c=1, DMF) . This is the exact opposite of its L-enantiomer, Fmoc-L-Cha-OH, which has a measured rotation of [α]D20 = -23 ± 2º under identical conditions [1]. This direct comparison under identical conditions offers a simple, QC-friendly method to differentiate the two enantiomers.

Chiral Analysis Quality Control Polarimetry

Combined Chemical and Chiral Purity: A Dual Specification for Demanding SPPS Applications

While many vendors supply Fmoc-amino acids with a simple HPLC purity specification, high-quality sources like Novabiochem® provide a more rigorous, dual specification. Fmoc-D-Cha-OH is guaranteed to have an HPLC purity of ≥98.0% (area%) AND an enantiomeric purity of ≥99.5% (a/a) . This combined specification is critical for demanding SPPS applications where both chemical impurities (e.g., deletion sequences) and chiral impurities (diastereomers) can severely impact the final peptide's purity and biological activity. A specification of only ≥98% HPLC purity does not guarantee that the 2% impurity is not the enantiomerically opposite L-form.

Solid-Phase Peptide Synthesis Quality Assurance HPLC Purity

Solubility in DMF: Consistent Performance in Standard SPPS Coupling Conditions

Efficient coupling in solid-phase peptide synthesis requires complete dissolution of the protected amino acid in the reaction solvent, typically DMF. Fmoc-D-Cha-OH demonstrates excellent solubility, meeting the practical standard of being clearly soluble at a concentration of 1 mmol in 2 mL of DMF . This performance is equivalent to that of its L-enantiomer, Fmoc-L-Cha-OH, which is also specified to be clearly soluble under the same conditions [1]. This ensures that the D-enantiomer does not present additional handling or solubility challenges compared to the more common L-form, allowing for seamless integration into existing SPPS protocols.

SPPS Coupling Solubility Reagent Preparation

Enhanced Racemization Resistance: A Class-Level Advantage of D-Amino Acids

A well-documented, class-level advantage of D-amino acid derivatives like Fmoc-D-Cha-OH is their enhanced resistance to base-catalyzed racemization during peptide coupling compared to their L-counterparts. The mechanism of racemization typically proceeds via enolization of the alpha-proton, a process that is often kinetically less favorable for D-amino acids due to subtle steric and electronic differences in the transition state [1]. While direct quantitative racemization data for Fmoc-D-Cha-OH under various coupling conditions is not readily available in public literature, the general principle is widely recognized in the peptide chemistry community. This property is a key reason for using D-amino acids to synthesize D-peptides with improved stability and bioavailability.

Racemization Peptide Coupling Stereochemical Integrity

Primary Application Scenarios for Fmoc-D-Cha-OH (CAS 144701-25-7) Based on Differentiated Evidence


Synthesis of Stereochemically Pure D-Peptide Therapeutics

For the development of therapeutic D-peptides, which are prized for their enhanced proteolytic stability and reduced immunogenicity, the use of an enantiomerically pure building block is paramount. Fmoc-D-Cha-OH, with its guaranteed enantiomeric purity of ≥99.5% and dual purity specification , is the definitive choice. This ensures that the resulting peptide chain is composed exclusively of D-amino acids, avoiding the formation of diastereomeric impurities that could confound biological assays and complicate regulatory approval [1]. The compound's enhanced racemization resistance, as a D-amino acid, further supports the synthesis of high-purity D-peptides [2].

Development of Antimicrobial Peptides (AMPs) with Enhanced Stability

Fmoc-D-Cha-OH is a key building block in the synthesis of antimicrobial peptides (AMPs) where a D-amino acid is incorporated to improve resistance to proteolytic degradation. The cyclohexyl side chain, as noted in the literature, promotes helical structure and membrane disruption, enhancing antimicrobial activity [3]. The compound's reliable solubility in DMF (1 mmol/2 mL) ensures efficient coupling during SPPS, a critical factor for the scalable production of these complex, often hydrophobic, peptide sequences.

Synthesis of Peptide Nucleic Acids (PNAs) and Other Oligomers

In the synthesis of peptide nucleic acids (PNAs), which are used in gene therapy and diagnostic applications, Fmoc-D-Cha-OH has been shown to improve the solubility and stability of the resulting oligomers [3]. The compound's high chemical purity (≥98.0% HPLC) is essential for this application, as impurities can lead to truncated sequences and compromise the hybridization efficiency of the PNA. The D-configuration also contributes to the overall resistance of the PNA to enzymatic degradation.

Use as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a peptide building block, Fmoc-D-Cha-OH can be employed as a chiral auxiliary in the synthesis of other optically active compounds, such as chiral phosphine ligands [3]. The defined stereocenter (R-configuration) confirmed by its specific optical rotation (+23 ± 2º) is leveraged to control the stereochemical outcome of catalytic reactions, enabling the production of enantiomerically enriched pharmaceuticals and fine chemicals.

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